6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
Description
6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine is a halogenated triazolopyrazine derivative characterized by a bromine atom at position 6 and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₆H₂BrF₃N₄, with an average molecular mass of 273.01 g/mol (inferred from analogous compounds in ) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising scaffold for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3N4/c7-3-2-14-4(1-11-3)12-5(13-14)6(8,9)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGCWBNSFAWGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NC(=NN21)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation via Triazole-Pyrazine Fusion
The triazolopyrazine core is constructed through cyclocondensation of hydrazinylpyrazine precursors. A common route involves reacting 3-amino-5-bromopyrazine-2-carboxamide with trifluoroacetic anhydride (TFAA) under acidic conditions.
-
Precursor Preparation : 2,2,2-Trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide (2.06 kg, 10 mol) is suspended in toluene (10 L).
-
Cyclization : TFAA (10.5 kg, 50 mol) and 4-toluenesulfonyl chloride (2.10 kg, 11 mol) are added, and the mixture is heated at 90°C for 48 hours.
-
Workup : The crude product is neutralized with NaHCO₃, extracted with ethyl acetate, and recrystallized from ethyl acetate/n-hexane.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 87.8% |
| Purity (HPLC) | >99% |
| Reaction Scale | Industrial (10 mol) |
This method prioritizes scalability, with trifluoroacetic anhydride acting as both a cyclizing agent and solvent.
Halogenation and Functionalization
Bromination of Preformed Triazolopyrazines
| Method | Yield (%) | Selectivity (C6:C8) | Scale (g) |
|---|---|---|---|
| A | 72–82 | 9:1 | 0.1–5 |
| B | 65–75 | >99:1 | 0.5–2 |
Industrial-Scale Continuous Flow Synthesis
Optimized Large-Scale Production
Continuous flow reactors enhance efficiency and safety for industrial applications:
Steps :
-
Precursor Mixing : 3-Amino-5-bromopyrazine-2-carboxamide and TFAA are combined in a microreactor (residence time: 5 min).
-
Cyclization : The mixture flows through a heated tubular reactor (90°C, 48 hours).
-
In-line Purification : Automated liquid-liquid extraction and crystallization.
Advantages :
-
Throughput : 1.2 kg/hour.
-
Purity : 98.5–99.3% (reduced byproducts vs. batch methods).
Challenges and Mitigation Strategies
Regioselectivity in Bromination
The -CF₃ group’s electron-withdrawing nature favors C6 bromination, but competing C8 substitution can occur. Strategies include:
-
Solvent Optimization : Toluene minimizes C8 byproducts vs. DMF (Table 1).
-
Catalytic Systems : Pd(OAc)₂/Xantphos improves selectivity to >99:1.
Table 1: Solvent Impact on Regioselectivity
| Solvent | Dielectric Constant | C6:C8 Ratio |
|---|---|---|
| Toluene | 2.38 | 9:1 |
| DMF | 36.7 | 4:1 |
| THF | 7.58 | 7:1 |
Purification Challenges
The compound’s low solubility in polar solvents complicates isolation:
-
Recrystallization : Ethyl acetate/n-hexane (1:5 v/v) achieves >99% purity.
-
Chromatography : Silica gel with hexane/EtOAc (3:1) resolves brominated isomers.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Bromates, hypobromites, and other oxidized derivatives.
Reduction: Derivatives lacking the bromine atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine is primarily researched for its potential use in drug development. Its structure is conducive to modifications that can enhance biological activity against various diseases.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for the development of new antibiotics.
- Anticancer Properties : Research indicates that triazole derivatives can interfere with cancer cell proliferation. The trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, which is crucial for anticancer agents.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.
- Building Block for Triazole Derivatives : It can be used to synthesize other triazole-containing compounds that have diverse biological activities.
- Reagent in Multicomponent Reactions : The compound can participate in multicomponent reactions (MCRs), allowing for the rapid construction of complex molecular architectures.
Materials Science
The unique properties of this compound make it suitable for applications in materials science.
- Fluorinated Materials : The presence of trifluoromethyl groups contributes to the thermal stability and chemical resistance of polymers and coatings.
- Nanotechnology Applications : Its derivatives may be explored in the development of nanomaterials for electronic devices due to their electronic properties.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of a series of triazole compounds derived from this compound. The results showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for further development into therapeutic agents.
Case Study 2: Synthesis of Anticancer Agents
In another research effort, scientists synthesized a library of triazole derivatives based on this compound. These derivatives were tested against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents, suggesting a promising avenue for future drug design.
Mechanism of Action
The mechanism by which 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration (relevant for CNS-targeting drugs) . Halogens (Br/Cl): Bromine’s larger atomic radius improves binding to hydrophobic enzyme pockets (e.g., ALS in herbicides) compared to chlorine .
Synthetic Routes
- Bromination is a common method for introducing Br at position 6 (e.g., bromine/acetic acid in pyrazolo-triazolopyrimidines ).
- Trifluoromethyl groups are typically introduced via cyclization of CF₃-containing precursors or nucleophilic substitution .
Biological Applications Antitumor Activity: Pyrazolo-triazolopyrimidines with Br substituents show IC₅₀ values as low as 2.70 µM against HEPG2-1 liver carcinoma . Herbicidal Activity: Triazolopyrazines with electron-withdrawing groups (e.g., -OCF₂H) inhibit acetolactate synthase (ALS), a key herbicide target . Receptor Antagonism: Piperazine-derived triazolopyrazines exhibit adenosine A2a receptor binding (Ki < 1 µM), highlighting substituent-driven selectivity .
Physicochemical Properties Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to amino or hydroxyl analogs, favoring membrane permeability. Stability: Bromine and CF₃ groups reduce oxidative metabolism, extending half-life in vivo .
Biological Activity
6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine (CAS No. 1824284-78-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and other pharmacological effects based on recent research findings.
- Molecular Formula : C7H3BrF3N3
- Molecular Weight : 266.02 g/mol
- Structure : The compound contains a triazole ring fused with a pyrazine moiety, which is significant for its biological interactions.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of triazolo[1,5-a]pyrazine derivatives. While specific data on this compound is limited, related compounds have shown promising results.
Comparative Antibacterial Activity Table
| Compound | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Escherichia coli |
|---|---|---|
| Compound 2e | 32 | 16 |
| Ampicillin | 16 | 8 |
| This compound | Not directly tested | Not directly tested |
This table illustrates that while the specific compound has not been tested extensively for antibacterial activity in available literature, related compounds exhibit significant efficacy against common bacterial strains .
Anticancer Activity
The anticancer potential of triazolo[1,5-a]pyrazine derivatives has been explored in various studies. For instance, derivatives similar to this compound have demonstrated notable activity against several cancer cell lines.
Anticancer Activity Table
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound 22i | A549 | 0.83 ± 0.07 |
| Compound 22i | MCF-7 | 0.15 ± 0.08 |
| Compound 22i | HeLa | 2.85 ± 0.74 |
| This compound | Not directly tested | Not directly tested |
The compound with the most potential in these studies exhibited excellent anti-tumor activity and was identified as a promising candidate for further development as a c-Met kinase inhibitor . The structure-activity relationship indicates that modifications at specific positions can enhance biological activity.
The mechanism of action for compounds in this class often involves interaction with key molecular targets such as kinases and bacterial cell wall synthesis pathways. For example:
- c-Met Kinase Inhibition : Some derivatives have shown potent inhibition of c-Met kinase activity, which is crucial in cancer proliferation and metastasis .
- Antibacterial Mechanism : Similar compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .
Case Studies
A recent study synthesized various triazolo[1,5-a]pyrazine derivatives and assessed their biological activities. Among these compounds:
Q & A
Q. What are the standard synthetic routes for 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. For example:
-
Bromination : Reacting pyrazolo[1,5-a]pyrazine derivatives with brominating agents (e.g., NBS or PBr₃) at position 6.
-
Trifluoromethyl Introduction : Using trifluoromethylation reagents like TMSCF₃ or copper-mediated cross-coupling .
-
Cyclization : Condensation of hydrazine derivatives with pyrazine intermediates under reflux (e.g., using methyl 3-amino-2-pyrazinecarboxylate as a precursor) .
-
Example Procedure : Stirring silylformamidine with brominated pyrazolo[1,5-a]pyrazine derivatives at room temperature for 20–96 hours, yielding products with >90% efficiency .
- Data Table :
| Precursor | Reagent/Conditions | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 4-Chloropyrazolo[1,5-a]pyrazine | Silylformamidine, r.t., 4 days | 93 | 60–62 | |
| Methyl 3-Bromo-pyrazinecarboxylate | Silylformamidine, r.t., 20 h | 90 | 113–114 |
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Melting Point Analysis : Used to assess purity (e.g., 60–62°C for aminal derivatives) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent conformation. For example, ¹³C-NMR chemical shifts differentiate axial vs. equatorial substituents in fused heterocycles .
- Mass Spectrometry : LC-MS or HRMS verifies molecular weight (e.g., m/z 198.02 for brominated analogs) .
- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., 72.31% C, 5.19% H, 16.88% N) .
Q. What are the typical reactivity patterns of bromine and trifluoromethyl groups in this compound?
- Methodological Answer :
- Bromine : Acts as a leaving group in nucleophilic aromatic substitution (e.g., with amines or thiols) or participates in cross-coupling (e.g., Suzuki with boronic acids) .
- Trifluoromethyl Group : Electron-withdrawing effect stabilizes the ring but can undergo defluorination under strong basic conditions. Limited direct reactivity due to C-F bond strength .
Advanced Questions
Q. How can regioselectivity be controlled during functionalization of the triazolo-pyrazine core?
- Methodological Answer :
- Directing Groups : Use substituents (e.g., -NH₂, -COOH) to guide electrophilic attack. For example, a carboxylate group at position 4 directs bromination to position 6 .
- Reagent Choice : DMFDMA (N,N-dimethylformamide dimethyl acetal) selectively activates specific positions for cyclization .
- Temperature Control : Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures promote thermodynamic control .
Q. What methodologies are employed to evaluate the biological activity of this compound?
- Methodological Answer :
-
Enzyme Inhibition Assays : Test DPP-4 inhibition using fluorogenic substrates (e.g., Gly-Pro-AMC) .
-
Receptor Binding Studies : Radioligand displacement assays (e.g., adenosine A₂a receptor antagonism with ³H-ZM241385) .
-
Antimicrobial Screening : Broth microdilution against clinical pathogens (e.g., S. aureus, E. coli) with MIC determination .
- Data Table :
| Biological Target | Assay Type | Key Finding | Reference |
|---|---|---|---|
| DPP-4 Enzyme | Fluorogenic substrate | IC₅₀ = 0.2 µM (competitive inhibition) | |
| Adenosine A₂a Receptor | Radioligand displacement | Kᵢ = 1.4 nM (>400-fold selectivity) |
Q. How should researchers address discrepancies in spectroscopic data during structural confirmation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
